molecular formula C10H11F2NO3 B6296776 Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate CAS No. 118460-41-6

Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate

Cat. No.: B6296776
CAS No.: 118460-41-6
M. Wt: 231.20 g/mol
InChI Key: YNQJYYXTYCMVQM-UHFFFAOYSA-N
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Description

Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate is a fluorinated organic compound with a unique structure that includes both a pyridine ring and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ethyl alpha,alpha-difluoro-beta-keto-3-(2-pyridinyl)propanoate.

    Reduction: Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic the properties of a hydroxyl or thiol group.

    Medicine: Explored for its potential as an inhibitor of enzymes that interact with pyridine-containing substrates.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-3-hydroxypropanoate: Lacks the pyridine ring but shares the difluoromethyl and hydroxyl groups.

    2-Bromo-3-(2-pyridinyl)propanoate: Contains the pyridine ring but lacks the difluoromethyl group.

    Ethyl 3-(2-pyridinyl)propanoate: Similar structure but without the difluoromethyl and hydroxyl groups.

Uniqueness

Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate is unique due to the combination of the difluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-5-3-4-6-13-7/h3-6,8,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJYYXTYCMVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=N1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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